molecular formula C17H18N2O4S B2381489 N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyethanesulfonamide CAS No. 1428373-11-8

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyethanesulfonamide

Cat. No. B2381489
CAS RN: 1428373-11-8
M. Wt: 346.4
InChI Key: IFAOQZMSHKPJGL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related 3-arylsulfonylquinolines has been reported through a cascaded oxidative sulfonylation of N-propargylamine using DABCO· (SO2)2 (DABSO) in a radical pathway . Although the exact synthesis of “N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyethanesulfonamide” is not detailed, the methodologies described could potentially be adapted for its synthesis by incorporating a propanoic acid group at the appropriate step in the reaction sequence .


Molecular Structure Analysis

The molecular structure of “N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyethanesulfonamide” is complex, with a sulfonyl and propanoic acid groups contributing to its unique activity profile .


Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including sulfonylation and cyclization. For example, a visible light-promoted synthesis involving a tandem radical cyclization and sulfonylation reaction has been used to create 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyethanesulfonamide” can vary widely depending on their substitution patterns. For instance, the introduction of acidic moieties can affect solubility and potency .

Scientific Research Applications

Inhibitory Potency and Selectivity

The research on compounds related to N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyethanesulfonamide has shown remarkable results in inhibitory potency and selectivity. Specifically, derivatives such as 3-hydroxymethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines have demonstrated high phenylethanolamine N-methyltransferase (PNMT) inhibitory potency and high selectivity. These compounds are also predicted to penetrate the blood-brain barrier due to their calculated log P values, suggesting their potential application in neurological disorders (Grunewald, Romero, & Criscione, 2005).

Anticancer Activity

Another area of application for compounds structurally similar to N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyethanesulfonamide is in the development of anticancer drugs. Studies have identified 1-arylsulfonyl-6-(N-hydroxyacrylamide)tetrahydroquinolines as potent histone deacetylase (HDAC) inhibitors with significant cytotoxicity towards PC-3 cells. These compounds have shown promising results in suppressing the growth of prostate cancer cells in xenograft tumor models (Liu et al., 2015).

Mechanism of Action

The synthesized compounds were explored as candidates for extracellular signal-regulated kinases 1/2 (ERK1/2) having antineoplastic activity . In order to elucidate the mechanism of action of the heterocycles, a few compounds were selected to be investigated for their MAP kinase pathway inhibition .

Safety and Hazards

The safety and hazards of “N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyethanesulfonamide” are not detailed in the available resources .

properties

IUPAC Name

N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-2-phenoxyethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c20-17-9-6-13-12-14(7-8-16(13)18-17)19-24(21,22)11-10-23-15-4-2-1-3-5-15/h1-5,7-8,12,19H,6,9-11H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFAOQZMSHKPJGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)NS(=O)(=O)CCOC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyethanesulfonamide

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